3-([1,1'-biphenyl]-4-yl)-2H-azirine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
125768-48-1 |
|---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(4-phenylphenyl)-2H-azirine |
InChI |
InChI=1S/C14H11N/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-15-14/h1-9H,10H2 |
InChI Key |
FXBQUUONVRXFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
The Significance of 2h Azirines As Strained Heterocyclic Building Blocks
2H-azirines are recognized as versatile and highly strained three-membered unsaturated heterocycles. researchgate.netresearchgate.net This inherent strain, coupled with the presence of a reactive C=N double bond, makes them valuable precursors for the synthesis of a wide array of functional groups and more complex heterocyclic systems. researchgate.netresearchgate.net Their utility as synthetic intermediates has garnered significant attention in the field of organic chemistry. researchgate.netresearchgate.net
The reactivity of 2H-azirines allows them to participate in various transformations, including:
Ring-expansion reactions: They can undergo [3+n] ring-expansions to form larger heterocyclic structures. researchgate.netresearchgate.net
Nucleophilic additions: The C=N double bond is susceptible to nucleophilic attack. researchgate.netresearchgate.net
Ring-opening: The strained ring can be opened to generate acyclic compounds. researchgate.netresearchgate.net
Photochemical transformations: Photolysis of 2H-azirines is an efficient method for generating nitrile ylides, which are useful dipolar intermediates for synthesizing other heterocycles like pyrrolines. wikipedia.org
These reactive properties make 2H-azirines powerful tools for constructing diverse molecular architectures, including those with potential biological activity. researchgate.net
The Historical Development and Evolution of 2h Azirine Chemistry
The study of 2H-azirines has evolved significantly over time, with the development of various synthetic methods. One of the most common methods for preparing 2H-azirines is the thermolysis of vinyl azides, which proceeds through a nitrene intermediate. wikipedia.org Other important synthetic routes include the Neber rearrangement, the oxidation of corresponding aziridines, and the photochemical or thermal isomerization of isoxazoles. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org The isomerization of isoxazoles, in particular, has proven to be a powerful method for accessing 2H-azirine-2-carboxylic acid derivatives. beilstein-journals.org
Recent advancements in the field have focused on developing more efficient and sustainable synthetic methodologies. beilstein-journals.org For instance, flow chemistry techniques have been employed for the safe and scalable synthesis of 2H-azirines from potentially explosive vinyl azides. beilstein-journals.org The exploration of catalytic methods, including the use of iron(II) and rhodium(II) catalysts, has also expanded the scope and utility of 2H-azirine synthesis. researchgate.netbeilstein-journals.orgorganic-chemistry.org
An Overview of Aryl Substituted 2h Azirines and Their Research Landscape
Aryl-substituted 2H-azirines represent a significant and extensively studied subclass of these heterocycles. The presence of an aryl group at the 3-position of the azirine ring influences the compound's stability, reactivity, and electronic properties. Research in this area has been driven by the synthetic utility of these compounds as precursors to a variety of nitrogen-containing molecules. beilstein-journals.orgtechnion.ac.il
The synthesis of 3-aryl-2H-azirines is often achieved through the thermal or photochemical decomposition of vinyl azides bearing an aryl substituent. beilstein-journals.org Another key method involves the iron(II)-catalyzed isomerization of 5-chloroisoxazoles, which generates 3-aryl-2H-azirine-2-carbonyl chlorides. technion.ac.il These intermediates can then be converted into a diverse range of derivatives. technion.ac.il
Recent research has explored various reactions of aryl-substituted 2H-azirines, including:
Cycloaddition reactions: Their reactions with arynes have been investigated to produce indole (B1671886) derivatives. nih.gov
C-H functionalization: Iron-catalyzed C(sp3)-H acyloxylation has been used to introduce functional groups at the 2-position of the azirine ring. organic-chemistry.org
Synthesis of heterocyclic dyads: Aryl-substituted 2H-azirines have been used to create hybrid molecules containing other heterocyclic rings like oxazoles and pyrazolines. technion.ac.il
The ongoing research into aryl-substituted 2H-azirines highlights their continued importance as versatile intermediates in modern organic synthesis.
Specific Research Interest in 3 1,1 Biphenyl 4 Yl 2h Azirine Due to Its Aromatic Substitution Pattern
Conventional Synthetic Routes to 2H-Azirines
Traditional methods for constructing the 2H-azirine ring have been well-established for decades, providing reliable access to a wide range of derivatives, including those with aryl groups.
Thermolysis and Photolysis of Vinyl Azides via Nitrene Intermediates
The decomposition of vinyl azides is a classic and direct method for synthesizing 2H-azirines. This reaction proceeds through a vinyl nitrene intermediate, which undergoes cyclization to form the strained three-membered ring. The process can be initiated either by heat (thermolysis) or light (photolysis). acs.org
For the synthesis of a 3-aryl-2H-azirine, the corresponding aryl-substituted vinyl azide (B81097) is required. For instance, the thermolysis of a precursor like 1-azido-1-(biphenyl-4-yl)ethene would be a direct route to this compound. The reaction involves the extrusion of dinitrogen gas (N₂) to generate a highly reactive nitrene, which then cyclizes. acs.orgrsc.org Photochemical conditions often provide a milder alternative to high-temperature thermolysis, which can sometimes lead to rearrangements of the desired azirine product. rsc.org Studies on 2,3-diphenyl-2H-azirine have shown that high temperatures can induce rearrangements to form products like 2-phenylindole. rsc.org
Isomerization and Rearrangements of Isoxazoles
The rearrangement of isoxazoles is another powerful method for accessing 2H-azirines. researchgate.net This transformation can be promoted by photolysis or catalysis and is particularly useful for synthesizing 2H-azirines with specific functionalities. aip.orgresearchgate.net The mechanism involves the cleavage of the weak N-O bond in the isoxazole (B147169) ring to form a vinylnitrene, which then cyclizes to the 2H-azirine. aip.orgnih.gov
This method is especially effective for preparing 2H-azirine-2-carboxylic acid derivatives when the isoxazole precursor has a heteroatom substituent at the C5 position. researchgate.netbeilstein-journals.org For example, the iron-catalyzed isomerization of 3-substituted-4-carboxy-5-chloro-isoxazoles proceeds at room temperature to yield 2H-azirine-2,2-dicarboxylic acids. beilstein-journals.org While this route is versatile, the synthesis of the initial substituted isoxazole can sometimes be complex.
| Precursor Type | Method | Key Intermediate | Ref. |
| Vinyl Azides | Thermolysis or Photolysis | Vinyl Nitrene | acs.org |
| Isoxazoles | Photolysis or Catalysis | Vinyl Nitrene | aip.org |
Oxidative Cyclization of Enamines and Enaminone Derivatives
A more recent and practical approach involves the oxidative cyclization of enamines. This method avoids the need for potentially explosive azide precursors. A notable development is the use of molecular iodine (I₂) as an oxidant, which facilitates the cyclization of enamines to 2H-azirines under mild, transition-metal-free conditions. organic-chemistry.orgacs.orgnih.govacs.org The reaction is believed to proceed through the iodination of the enamine to form a 2-iodo imine intermediate, which then undergoes intramolecular cyclization and deprotonation to yield the 2H-azirine. acs.org
Similarly, phenyliodine(III) diacetate (PIDA) has been employed to mediate the conversion of various enamine derivatives into the corresponding 2H-azirines. organic-chemistry.org These methods are often scalable and utilize readily available starting materials, making them attractive for practical synthesis. organic-chemistry.orgacs.org
Neber Rearrangement and its Modern Adaptations
The Neber rearrangement is a foundational method for converting ketoximes into α-amino ketones, with a 2H-azirine being a key intermediate. organicreactions.orgwikipedia.org The process begins with the conversion of a ketoxime to an O-sulfonate derivative (e.g., a tosylate). Treatment with a base then leads to the formation of an azirine, which is typically hydrolyzed in situ to the amino ketone. wikipedia.org By carefully controlling the reaction conditions and avoiding hydrolysis, the intermediate 2H-azirine can be isolated.
Modern adaptations have focused on developing catalytic and asymmetric versions of the Neber rearrangement. For example, organocatalytic methods using bifunctional thioureas or cinchona alkaloids have been developed to achieve the enantioselective synthesis of 2H-azirine carboxylic esters and spirooxindole 2H-azirines. rsc.orgnih.gov A modular synthesis of 2,3-diaryl-2H-azirines from ketoxime acetates using cesium carbonate (Cs₂CO₃) has also been reported, offering a complementary approach under mild conditions. rsc.org
Functionalization of Alkynes as Precursors
While less direct, alkynes can serve as precursors in multi-step sequences to generate 2H-azirines. For instance, a copper-catalyzed ring expansion reaction of 2H-azirines with terminal alkynes has been developed to produce 3-alkynylated pyrroles, demonstrating the reactivity of the azirine ring with alkyne functionalities. nih.gov More directly, certain synthetic strategies might involve the transformation of an alkyne into a key intermediate like a ketoxime or vinyl azide, which then undergoes one of the classical cyclization reactions.
Contemporary Catalytic Approaches in 2H-Azirine Synthesis
Modern synthetic chemistry has increasingly focused on catalytic methods to improve the efficiency, selectivity, and sustainability of reactions. The synthesis of 2H-azirines has benefited significantly from these advancements.
Catalytic systems involving rhodium, ruthenium, gold, and iron have been developed to promote the formation of 2H-azirines from various precursors. beilstein-journals.orgacs.orgnih.govthieme-connect.com
Ruthenium Catalysis: A ruthenium(II) complex, [Ru(p-cymene)Cl₂]₂, has been used to catalyze the decarboxylative synthesis of 2H-azirines from readily accessible isoxazolinones under neutral conditions with low catalyst loadings. acs.org
Rhodium Catalysis: Rhodium(III) catalysts have been employed for the synthesis of 2-nitro-2H-azirines from α-nitrooxime ethers via a C(sp³)–H activation process under very mild conditions. thieme-connect.com Rh₂(Piv)₄ is also effective for the isomerization of 5-alkoxyisoxazoles into azirine-2-carboxylates. organic-chemistry.org
Gold Catalysis: Gold catalysts have been used in reactions where 2H-azirines act as synthetic equivalents of alkenyl nitrenes. nih.gov For example, a gold-catalyzed intramolecular reaction of 2-propargyl 2H-azirine derivatives leads to the formation of polysubstituted pyridines. nih.gov
Asymmetric Catalysis: Significant progress has been made in the enantioselective synthesis of chiral 2H-azirines. This includes the organocatalytic asymmetric Neber reaction and the kinetic resolution of racemic 2H-azirines using copper hydride catalysis to afford enantioenriched N-H aziridine-2-carboxylates. rsc.orgnih.govchemrxiv.org
These catalytic methods offer advantages such as milder reaction conditions, higher yields, and access to chiral, non-racemic products, which are crucial for applications in medicinal chemistry and materials science.
| Catalyst Type | Precursor | Product Type | Ref. |
| Ruthenium(II) | Isoxazolinones | 2H-Azirines | acs.org |
| Rhodium(III) | α-Nitrooxime ethers | 2-Nitro-2H-azirines | thieme-connect.com |
| Bifunctional Thiourea | β-Ketoxime sulfonates | Chiral 2H-Azirine esters | nih.gov |
| Copper Hydride | Racemic 2H-azirines | Enantioenriched Aziridines | chemrxiv.org |
Transition Metal-Catalyzed Methods (e.g., Rhodium, Copper, Iron Catalysis)
Transition metals play a pivotal role in the synthesis and functionalization of 2H-azirines. Catalysts based on rhodium, copper, and iron offer distinct pathways to these heterocycles and their derivatives.
Rhodium Catalysis: Rhodium catalysts are effective in preparing 2H-azirines from other heterocyclic precursors. For instance, Rh₂(Piv)₄ has been used to catalyze the conversion of 5-heteroatom-substituted 4-haloisoxazoles into 2-halo-2H-azirine-2-carboxylic acid esters and amides. organic-chemistry.org Another rhodium-catalyzed approach involves the rearrangement of α-oximino ketenes, derived from α-diazo oxime ethers, to yield 2H-azirines with quaternary centers. organic-chemistry.org
Copper Catalysis: Copper catalysis is particularly relevant for the modification of 3-aryl-2H-azirines. A notable example is the highly enantioselective copper-catalyzed addition of silicon nucleophiles to 3-substituted 2H-azirines. nih.gov This method has been successfully applied to a substrate with a [1,1'-biphenyl]-4-yl group, demonstrating its utility for creating chiral aziridine (B145994) products from the target azirine scaffold. nih.gov Furthermore, copper(II) and copper(I) compounds catalyze the formal (3+2) cycloaddition of 3-aryl-2H-azirines to six-membered cyclic enols, leading to the formation of complex pyrrole-fused heterocyclic systems. nih.gov
Iron Catalysis: Iron catalysts are employed in the functionalization of the 2H-azirine ring. An iron-catalyzed C(sp³)–H acyloxylation of 3-aryl-2H-azirines using hypervalent iodine(III) reagents provides a direct method for introducing an acyloxy group onto the azirine ring. organic-chemistry.orgacs.org This reaction demonstrates a powerful strategy for late-stage functionalization. acs.org
Table 1: Examples of Transition Metal-Catalyzed Reactions for 2H-Azirines
| Catalyst | Substrate Type | Reaction Type | Product Type |
|---|---|---|---|
| Rh₂(Piv)₄ | 5-Alkoxyisoxazoles | Rearrangement | Azirine-2-carboxylates organic-chemistry.org |
| Chiral Copper Complex | This compound | Enantioselective Silylation | C-silylated N-H Aziridine nih.gov |
| Cu(II)/Cu(I) Compounds | 3-Aryl-2H-azirines | (3+2) Cycloaddition | Pyrrolo-fused Heterocycles nih.gov |
| Iron Catalyst | 3-Aryl-2H-azirines | C(sp³)–H Acyloxylation | Monoacyloxylated 3-aryl-2H-azirines acs.org |
Photoredox Catalysis for Environmentally Benign Synthesis of 2H-Azirines
Photoredox catalysis has emerged as a green and powerful tool in organic synthesis. For 2H-azirines, this technique provides mild and efficient reaction pathways.
A key synthetic application involves the combination of a copper catalyst and a photoredox catalyst to achieve the selective imination of unactivated C-H bonds. organic-chemistry.org This process generates iminyl radicals, which then form high-valent Cu(III) imine intermediates. These intermediates subsequently transform into nitrenes, which cyclize to furnish 2H-azirines. organic-chemistry.org
While direct photoredox synthesis is a key focus, it is also noteworthy that 2H-azirines are valuable precursors in other photoredox-catalyzed reactions. For example, they undergo visible-light-mediated three-component cyclization with alkynyl bromides and molecular oxygen to form oxazoles. organic-chemistry.org Similarly, they participate in [3+2] cycloaddition reactions with aldehydes or nitroalkenes under photoredox conditions to yield oxazoles and pyrroles, respectively. thieme-connect.comacs.orgresearchgate.net
Table 2: Photoredox Catalysis in 2H-Azirine Chemistry
| Catalysis Type | Reactants | Reaction Type | Product |
|---|---|---|---|
| Copper and Photoredox | Substrate with unactivated C-H bond | Imination/Nitrene formation | 2H-Azirine organic-chemistry.org |
| Photoredox (Acridinium salt) | 2H-Azirines, Alkynyl Bromides, O₂ | Three-component Cyclization | Substituted Oxazole organic-chemistry.org |
| Photoredox (Organic Dye) | 2H-Azirines, Aldehydes | [3+2] Cycloaddition | 2,4,5-Trisubstituted Oxazole thieme-connect.comacs.org |
Hypervalent Iodine Reagent-Mediated Oxidative Azirination
Hypervalent iodine reagents are versatile oxidants that facilitate a range of transformations, including the synthesis of 2H-azirines.
A common method involves the oxidative cyclization of enamine derivatives. Phenyliodine(III) diacetate (PIDA) has been shown to mediate the conversion of various substituted enamines into the corresponding 2H-azirines. organic-chemistry.org Another approach utilizes molecular iodine to achieve a facile and scalable oxidative cyclization of enamines under mild, transition-metal-free conditions. organic-chemistry.org
Recently, a novel hypervalent iodine(III/V) oxidant was developed that is particularly effective for the intramolecular oxidative azirination of β-unsubstituted enamines, leading to 2-unsubstituted 2H-azirines. rsc.orgrsc.org This was a significant advancement as previous methods were not efficient for this class of substrates. rsc.org Additionally, hypervalent iodine(III) reagents can serve as both the oxidant and the reagent source in the iron-catalyzed C(sp³)–H acyloxylation of 3-aryl-2H-azirines. acs.org
Table 3: Hypervalent Iodine Reagents in 2H-Azirine Synthesis
| Reagent | Substrate | Reaction Type | Product |
|---|---|---|---|
| Phenyliodine(III) diacetate (PIDA) | Enamine derivatives | Oxidative Cyclization | 2-Aryl-2H-azirines organic-chemistry.org |
| Molecular Iodine (I₂) | Enamine derivatives | Oxidative Cyclization | 2H-Azirine derivatives organic-chemistry.org |
| Novel Iodine(III/V) Oxidant | β-Unsubstituted enamines | Intramolecular Oxidative Azirination | 2-Unsubstituted 2H-azirines rsc.orgrsc.org |
| PhI(OAc)₂ (in presence of Fe catalyst) | 3-Aryl-2H-azirines | C(sp³)–H Acyloxylation | Acyloxylated 3-aryl-2H-azirines acs.org |
Flow Chemistry Approaches for Enhanced Efficiency and Safety
Flow chemistry offers significant advantages for the synthesis of 2H-azirines, which can be unstable or derived from hazardous precursors like vinyl azides. nih.govbeilstein-journals.org The use of microfluidic systems allows for precise control over reaction parameters, enhancing safety, efficiency, and scalability. nih.govresearchgate.net
One prominent flow chemistry method involves the thermolysis of vinyl azides. nih.govbeilstein-journals.org By passing a solution of the vinyl azide through a heated microreactor, the corresponding 2H-azirine can be generated rapidly and safely. nih.govresearchgate.net This approach has been successfully implemented using environmentally benign solvents. nih.govbeilstein-journals.org Another continuous-flow technique prepares 2H-azirines from oxime precursors via mesylation and subsequent base-promoted cyclization. worktribe.com These flow processes can be integrated with in-line purification or telescoped reaction sequences to directly produce more complex molecules. worktribe.com
Table 4: Flow Chemistry for 2H-Azirine Synthesis
| Starting Material | Method | Key Advantage | Reference |
|---|---|---|---|
| Vinyl Azides | Thermolysis in a flow reactor | Safe handling of azides, rapid conversion | nih.govbeilstein-journals.orgresearchgate.net |
| Oxime Precursors | Mesylation and base-promoted cyclization | Integrated purification/derivatization | researchgate.networktribe.com |
Chemo- and Regioselective Synthesis of 3-Aryl-2H-Azirines
Achieving high levels of chemo- and regioselectivity is crucial for the synthesis of specifically substituted 3-aryl-2H-azirines.
A modular and highly general synthetic route to 2,3-diaryl-2H-azirines has been developed from ketoxime acetates via a Cs₂CO₃-mediated cyclization. rsc.org This method utilizes readily available starting materials and proceeds under mild conditions, offering a complementary approach to traditional syntheses and demonstrating excellent regioselectivity. rsc.org
While the direct asymmetric synthesis of the azirine ring can be challenging, the use of 3-aryl-2H-azirines in subsequent stereoselective reactions is a powerful strategy. For example, the copper-catalyzed addition of a silicon nucleophile to this compound proceeds with excellent enantioselectivity, highlighting how these prochiral substrates can be converted into valuable chiral building blocks. nih.gov The development of such selective reactions is a cornerstone of modern organic synthesis. nih.gov
Table 5: Chemo- and Regioselective Synthesis of 3-Aryl-2H-Azirines
| Method | Starting Material | Key Feature | Product |
|---|---|---|---|
| Cs₂CO₃-mediated Cyclization | Ketoxime acetates | Modular, high-yielding, regioselective | 2,3-Diaryl-2H-azirines rsc.org |
| Copper-catalyzed Nucleophilic Addition | 3-Aryl-2H-azirines | Highly enantioselective transformation | Chiral C-silylated N-H Aziridines nih.gov |
Ring Cleavage Reactions of the 2H-Azirine Core
The cleavage of the strained 2H-azirine ring can be initiated either by heat or by light, with each method favoring the scission of a different bond within the heterocyclic core. This selectivity provides access to two distinct types of reactive species: vinyl nitrenes and nitrile ylides.
Thermal Ring Opening: Preferential C-N Bond Cleavage and Vinyl Nitrene Formation
When subjected to thermal conditions, 2H-azirines predominantly undergo cleavage of the C2-N bond. researchgate.net This process results in the formation of a highly reactive vinyl nitrene intermediate. The generation of vinyl nitrenes from 2H-azirines is a well-established thermal reaction pathway. These nitrenes can then participate in various subsequent reactions, including insertions into adjacent C-H bonds or additions across neighboring π-bonds. researchgate.net
Photochemical Ring Opening: Preferential C-C Bond Cleavage and Nitrile Ylide Generation
In contrast to thermal activation, photochemical irradiation of 2H-azirines, typically with UV light, leads to the selective cleavage of the C2-C3 single bond. rsc.orgnih.gov This photochemical ring-opening is a heterolytic process that generates a nitrile ylide, a versatile 1,3-dipole. acs.orgbeilstein-journals.org Nitrile ylides are key intermediates in a wide range of synthetic transformations, most notably in [3+2] cycloaddition reactions. nih.govnih.gov The formation of nitrile ylides from 2H-azirines can be initiated by the photoinduced activation of vinyl azides, which first cyclize to the 2H-azirine before ring-opening under photochemical conditions. beilstein-journals.org
Influence of Aryl Substituents on Bond Cleavage Selectivity and Energy Barriers
The nature of the substituent at the 3-position of the 2H-azirine ring, such as the biphenyl group in this compound, significantly influences the selectivity and energetics of the ring-cleavage process. Theoretical studies have shown that the presence of aryl substituents can affect the energy barriers for both thermal and photochemical pathways. researchgate.net For instance, phenyl substitution has been a focus of studies investigating its effect on the photochemistry of 2H-azirine. researchgate.net The electronic properties of the aryl group can stabilize the resulting reactive intermediates, thereby influencing the reaction course. For example, in the photochemical generation of phenylnitrile ylides from 2H-phenylazirines, the substituent on the phenyl ring affects the reactivity of the ylide in subsequent cycloaddition reactions, as indicated by a Hammett-ρ value of -0.9. acs.org
Cycloaddition Reactions of 2H-Azirines
The reactive intermediates generated from the ring-opening of 2H-azirines are powerful synthons for the construction of various heterocyclic scaffolds through cycloaddition reactions. Nitrile ylides, in particular, are widely employed in these transformations.
[3+2] Cycloadditions Involving Nitrile Ylides (e.g., with Dipolarophiles like Alkynes, Ynamides, Carbon Dioxide)
Nitrile ylides, generated photochemically from 2H-azirines, readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. nih.govnih.gov This reaction is a step- and atom-economic method for constructing five-membered rings. nih.govsci-rad.com
With Alkynes: The reaction of nitrile ylides with alkynes is a classic example of a 1,3-dipolar cycloaddition, leading to the formation of substituted pyrroles or other five-membered nitrogen-containing heterocycles. nih.govstmarys-ca.edu
With Ynamides: Ynamides have also been utilized as effective dipolarophiles in reactions with nitrile ylides, expanding the scope of accessible heterocyclic products.
With Carbon Dioxide: The cycloaddition of in-situ generated nitrile ylides with carbon dioxide provides access to oxazolone (B7731731) derivatives. researchgate.net This reaction highlights the utility of CO2 as an inexpensive and abundant C1 building block in organic synthesis.
The reactivity of nitrile ylides in these cycloadditions is influenced by the nature of the substituents on both the ylide and the dipolarophile. For instance, electron-deficient olefins react rapidly with phenylnitrile ylides. acs.org
[3+3] Annulation Reactions (e.g., with Zwitterionic Species)
Beyond the more common [3+2] cycloadditions, 2H-azirines can also undergo formal [3+3] annulation reactions. A notable example involves the visible light-driven reaction of disubstituted 2H-azirines with Huisgen zwitterions, which are generated in situ from azodicarboxylates and phosphines. rsc.orgrsc.org This process affords polysubstituted dihydro-1,2,4-triazines in good yields. rsc.orgrsc.org The proposed mechanism involves a cascade of nucleophilic addition, a light-driven 1,3-ester migration, and an aza-Wittig-like cyclization. rsc.orgrsc.org
[2+2+2] Cycloadditions and Related Multi-component Processes
Rhodium catalysts are often employed in [2+2+2] cycloaddition reactions, which are powerful for constructing six-membered rings with high atom economy. nih.gov While specific examples involving this compound are not extensively documented in the provided results, the general reactivity of 2H-azirines suggests their potential participation in such transformations. These reactions typically involve the combination of three unsaturated components, such as alkynes and alkenes, to form a new cyclic system. nih.gov For instance, rhodium-catalyzed [2+2+2] cycloadditions of two alkynes and a nitrile are a known method for synthesizing pyridine (B92270) derivatives. nih.govyoutube.com Given that 2H-azirines can act as synthetic equivalents of alkenyl nitrenes, their involvement in similar rhodium-catalyzed cycloadditions to form substituted pyridines is plausible. nih.gov
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govmdpi.comresearchgate.net The Ugi reaction is a prominent example of an MCR that has been utilized to create diverse molecular scaffolds. beilstein-journals.org Although a direct Ugi reaction with this compound is not detailed, the synthesis of a related compound, 3-([1,1'-biphenyl]-4-yl)-4-(3-bromobenzoyl)-1-(4-methoxybenzyl)-3,4-dihydropyrazin-2(1H)-one, has been achieved through a multi-component approach, highlighting the utility of MCRs in generating complex heterocyclic structures containing the biphenyl moiety. rug.nl
Ring Expansion Reactions to Larger Heterocycles
The high ring strain of 2H-azirines makes them prone to ring expansion reactions, providing access to a variety of larger heterocyclic systems. researchgate.net
The synthesis of pyrroles and their partially saturated analogs, pyrrolines, from 2H-azirines is a well-established transformation. Several methodologies have been developed, often involving cycloaddition reactions.
A visible-light-promoted formal [3+2] cycloaddition of 2H-azirines with enones has been shown to produce Δ1-pyrrolines. acs.org In a specific example, the reaction of an enone with a 2H-azirine yielded (±)-[1,1′-biphenyl]-4-yl(trans-2,5-diphenyl-3,4-dihydro-2H-pyrrol-3-yl)methanone in 39% yield. acs.org The corresponding cis-diastereomer was also obtained, albeit in a lower yield of 15%. acs.org The mechanism of this photocatalytic reaction is believed to involve radical species. acs.org
Another approach involves the energy transfer (EnT)-catalyzed ring opening and decarboxylation of isoxazole-5(4H)-ones to generate 2H-azirines in situ. nih.govacs.org These reactive intermediates can then undergo a formal [3+2] cycloaddition with various electrophiles to furnish pyrroline-type structures. nih.govacs.org This method has been utilized to synthesize highly substituted cyclic imines, which are precursors to pyrrolidines. nih.gov
Furthermore, the reaction of 2H-azirines with electron-rich olefins, such as enamines, can lead to the formation of pyrrole (B145914) derivatives. psu.edupsu.edu This reaction proceeds through a cycloaddition at the C=N bond of the azirine, followed by ring expansion and elimination. psu.edu Iron-catalyzed radical cycloaddition of 2H-azirines with enamides also provides an efficient route to triaryl-substituted pyrroles. organic-chemistry.orgresearchgate.net
The reaction of 2H-azirines with malononitrile (B47326) can also lead to the synthesis of pyrroles. researchgate.net
Table 1: Synthesis of Pyrroline (B1223166) Derivatives from 2H-Azirines
| Product | Reactant 1 | Reactant 2 | Yield (%) | Ref. |
|---|---|---|---|---|
| (±)-[1,1′-Biphenyl]-4-yl(trans-2,5-diphenyl-3,4-dihydro-2H-pyrrol-3-yl)methanone | 2H-Azirine | Enone | 39 | acs.org |
| (±)-[1,1′-Biphenyl]-4-yl(cis-2,5-diphenyl-3,4-dihydro-2H-pyrrol-3-yl)methanone | 2H-Azirine | Enone | 15 | acs.org |
| (±)-4-(cis-2,5-Diphenyl-3,4-dihydro-2H-pyrrole-3-carbonyl)benzonitrile | 2H-Azirine | Enone | 31 | acs.org |
2H-Azirines can serve as valuable precursors for the synthesis of six-membered nitrogen-containing heterocycles like pyridines and pyrimidines. A gold-catalyzed reaction of 2-propargyl 2H-azirine derivatives has been developed for the formation of polysubstituted functionalized pyridines. nih.gov This transformation represents an intramolecular transfer of an alkenyl nitrene equivalent to an alkyne. nih.gov
The Hantzsch pyridine synthesis is a classic multi-component reaction for preparing dihydropyridines, which can be subsequently oxidized to pyridines. youtube.com While not directly involving a pre-formed 2H-azirine, it demonstrates a multicomponent strategy for pyridine synthesis. youtube.com Rhodium-catalyzed [2+2+2] cycloadditions of diynes with nitriles are also a powerful method for constructing pyridine rings. nih.govyoutube.com
An unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates has been reported to yield pyrimidine-4,6-dicarboxylates when heated with triethylamine (B128534) in the air. researchgate.net The proposed mechanism involves the nucleophilic addition of N,N-diethylhydroxylamine to one azirine molecule, followed by the generation of an azomethine ylide and its 1,3-dipolar cycloaddition to a second azirine molecule. researchgate.net
Fused nitrogen-containing heterocycles are prevalent in biologically active compounds and natural products. scholaris.camdpi.comnih.gov 2H-azirines have been employed as building blocks for the synthesis of such complex structures. For example, the reaction of 2,2-disubstituted 2H-azirines with enamines derived from cyclic ketones can lead to the formation of tetrahydroindoles. psu.edu Specifically, the reaction between an appropriate 2H-azirine and an enamine, followed by acid treatment, can yield ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate. psu.edu
Furthermore, rhodium-catalyzed reactions of 2H-azirines with 1,2,3-triazoles can produce spirocyclic 3H-pyrroles. researchgate.net This transformation proceeds through the formation of dihydropyrazine (B8608421) intermediates which then undergo a 5-exo-trig cyclization. researchgate.net The synthesis of various N-fused bicycles, including indolizidines, has also been achieved through cascade reactions involving the cleavage of α-hydroxy-β-lactams derived from saturated cyclic amines. nih.gov
Information regarding the direct synthesis of thiazoles and thiazine (B8601807) derivatives from this compound is limited in the provided search results. However, the general reactivity of 2H-azirines suggests potential pathways. For instance, the reaction of 2H-azirines with sulfur-containing nucleophiles could lead to sulfur-containing heterocycles. While not a direct synthesis from an azirine, the formation of a thiazine ring has been observed as a side reaction in peptide chemistry involving thiol-maleimide reactions. youtube.com Iron-catalyzed cycloaddition of 2,3-diaryl-2H-azirines with primary amides has been shown to produce oxazoles, indicating the feasibility of C-N bond cleavage and formation of new five-membered heterocycles. acs.org A similar reaction with a sulfur-containing partner could potentially lead to thiazoles.
Nucleophilic and Electrophilic Reactivity of the 2H-Azirine Ring
The reactivity of the 2H-azirine ring is dictated by its electronic properties and inherent strain. researchgate.netcore.ac.uk The C=N bond is susceptible to nucleophilic attack, while the lone pair on the nitrogen atom can react with electrophiles. researchgate.netcore.ac.uk
Due to ring strain, 2H-azirines are more reactive towards nucleophiles than typical imines. researchgate.netcore.ac.uk The addition of a nucleophile to the C=N bond initially forms an aziridine intermediate, which may be stable or undergo further reactions. core.ac.uk A variety of nucleophiles, including O-, S-, N-, and C-nucleophiles, as well as hydrides, can add to 2H-azirines. researchgate.net For example, the addition of carboxylic acids to 3-phenyl-2H-azirine in acidic conditions leads to ring-opened amides. core.ac.uk The reaction is believed to proceed via protonation of the azirine nitrogen, followed by nucleophilic attack of the carboxylate. core.ac.uk Copper-catalyzed enantioselective addition of a silicon nucleophile to 3-substituted 2H-azirines has also been reported, yielding C-silylated aziridines with high enantioselectivity. nih.gov
The nitrogen atom's lone pair allows 2H-azirines to act as bases and react with electrophiles. core.ac.uk Protonation is a common initial step in acid-catalyzed reactions. core.ac.uk
Nucleophilic Addition to the Strained C=N Double Bond
The C=N bond in 2H-azirines, such as this compound, is highly susceptible to nucleophilic attack. rsc.org This increased electrophilicity, compared to a standard imine, is a direct consequence of the high ring strain, which is substantially relieved upon conversion of the sp²-hybridized carbon to an sp³ center in the resulting aziridine. core.ac.ukresearchgate.net The initial step in these reactions is the addition of a nucleophile to the electrophilic carbon of the azirine ring. core.ac.ukresearchgate.net
The primary products of nucleophilic addition are aziridines. These saturated three-membered rings may be stable and isolable, or they can be transient intermediates that undergo subsequent ring-opening reactions to form a diverse array of acyclic products. core.ac.ukrsc.org The stability and fate of the aziridine adduct are heavily influenced by the nature of the substituents on the azirine ring and the specific nucleophile employed. core.ac.uk A wide range of nucleophiles, including O-, S-, N-, and C-nucleophiles, have been shown to react with 3-aryl-2H-azirines. researchgate.netrsc.org For instance, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with thiols or propargyl alcohol yields stable aziridines. rsc.org Conversely, reactions with primary and secondary amines often lead to ring-opened methyl 3-aminoacrylates. rsc.org
| Nucleophile Type | Example Nucleophile | Product with 3-Aryl-2H-azirines | Reference(s) |
| O-Nucleophiles | Alcohols, Carboxylic Acids | Aziridine adducts, α-aminoacetals, N-substituted amides | core.ac.ukresearchgate.net |
| S-Nucleophiles | Thiols | Stable aziridine adducts | rsc.org |
| N-Nucleophiles | Amines, Phthalimide | Ring-opened aminoacrylates, Substituted 2H-azirines | rsc.orgnih.gov |
| C-Nucleophiles | Grignard reagents, Organolithiums, Enolates | Aziridines, Pyrroles, Open-chain compounds | core.ac.uk |
| H-Nucleophiles | Hydrides | Aziridines | researchgate.net |
Role of Aryl Substituents in Modulating Electrophilic Character
The electronic nature of the substituent at the C3 position of the 2H-azirine ring plays a critical role in modulating the electrophilic character of the C=N bond. In this compound, the biphenyl group influences the molecule's reactivity. Aryl substituents can exert their influence through both inductive and resonance effects. lumenlearning.com
Theoretical studies using Density Functional Theory (DFT) have quantified the electrophilicity of various substituted 2H-azirines. acs.org The global electrophilicity index (ω) is a measure of the energy stabilization when a chemical species acquires an additional electronic charge from the environment. A higher ω value indicates a stronger electrophile. acs.org
Substituents on the aryl ring that are electron-withdrawing (e.g., -NO₂) increase the electrophilicity of the azirine, making it more susceptible to nucleophilic attack. lumenlearning.comacs.org Conversely, electron-donating groups (e.g., -OH, -OCH₃) decrease the electrophilicity. acs.org The biphenyl substituent is generally considered to be weakly electron-donating or electron-neutral, placing the electrophilicity of this compound at a moderate level compared to derivatives with strongly activating or deactivating groups. This modulation of electrophilicity allows for the fine-tuning of reactivity in synthetic applications. acs.org
| Substituent on 3-Phenyl-2H-azirine | Nature of Substituent | Global Electrophilicity Index (ω) in eV | Relative Reactivity as an Electrophile | Reference(s) |
| p-NO₂ | Strong Electron-Withdrawing | 4.09 | Highest | acs.org |
| p-CN | Electron-Withdrawing | 3.73 | High | acs.org |
| p-Cl | Weak Electron-Withdrawing | 2.85 | Moderate | acs.org |
| H (Phenyl) | Neutral | 2.73 | Moderate | acs.org |
| p-Phenyl (Biphenyl) | Weak Electron-Donating | ~2.7 (inferred) | Moderate | |
| p-CH₃ | Electron-Donating | 2.59 | Moderate-Low | acs.org |
| p-OCH₃ | Electron-Donating | 2.45 | Low | acs.org |
| p-OH | Strong Electron-Donating | 2.37 | Low | acs.org |
Note: The value for the biphenyl substituent is inferred based on its electronic properties relative to the other substituents listed.
Transition Metal-Catalyzed Coupling and Functionalization Reactions (e.g., Palladium, Copper, Titanium, Gold)
The strained ring system of 2H-azirines makes them excellent partners in a variety of transition metal-catalyzed reactions. These processes often involve the cleavage of one or more of the ring bonds, leading to the formation of new, more complex molecular architectures.
Palladium: While direct palladium-catalyzed reactions on this compound are not extensively documented, the principles of palladium catalysis are widely applicable. youtube.comyoutube.com Related rhodium-catalyzed reactions provide a strong precedent. For example, the rhodium-catalyzed C-H activation of 2-arylpyridines and subsequent coupling with 3-aryl-2H-azirines leads to selective C-C bond formation, producing acylmethyl-substituted products after hydrolysis. rsc.org This reaction proceeds not through a metal nitrene intermediate, but via azirine ring-opening followed by C-C coupling. rsc.org It is plausible that similar palladium-catalyzed C-H functionalization reactions could be developed for this class of compounds.
Copper: Copper catalysis has proven effective for several transformations of 3-aryl-2H-azirines. Copper(I) and Copper(II) salts can catalyze the formal (3+2) cycloaddition of 3-aryl-2H-azirines with enols, involving the cleavage of the azirine N1-C2 bond to produce various pyrrole-fused heterocyclic systems. nih.gov Furthermore, a highly enantioselective copper-catalyzed nucleophilic addition of a silicon-boron reagent to 3-substituted 2H-azirines has been developed, yielding C-silylated N-H aziridines with excellent yields and enantioselectivities. nih.gov
Titanium: Low-valent titanium(II) complexes, such as the Rosenthal complex (Cp₂Ti(BTMSA)), readily react with 2H-azirines. nih.govnih.gov The reaction involves the coupling of two azirine molecules to form a diazatitanacyclohexene. nih.govnih.gov This intermediate is proposed to form via oxidative addition of titanium into the C-N bond of the first azirine, followed by the insertion of a second azirine molecule. nih.govnih.gov The stability and subsequent reactivity of the resulting metallacycle depend heavily on the substituents of the original azirine. nih.govnih.gov These findings demonstrate that titanium is a competent mediator for the catalytic functionalization of 2H-azirines. nih.gov
Gold: Gold catalysts are effective in promoting unique transformations of 2H-azirines. For instance, gold catalysis enables the synthesis of highly substituted pyridines from 2-propargyl 2H-azirine derivatives. nih.gov This reaction is believed to proceed through an intramolecular transfer of an alkenyl nitrene equivalent to an alkyne, a transformation that capitalizes on the ring strain of the azirine. nih.gov Gold-catalyzed hydroarylation reactions are also well-established, providing a potential pathway for functionalizing the biphenyl moiety of the title compound. rsc.orgdntb.gov.ua
| Metal Catalyst | Reaction Type | Substrate(s) | Product Type | Reference(s) |
| Palladium/Rhodium | C-H Activation / C-C Coupling | 3-Aryl-2H-azirine, Arylpyridine | Acylmethyl-substituted arene | rsc.org |
| Copper | (3+2) Cycloaddition | 3-Aryl-2H-azirine, Enol | Pyrrole-fused heterocycles | nih.gov |
| Copper | Enantioselective Silylation | 3-Aryl-2H-azirine, Silyl boronic ester | Chiral C-silylated aziridines | nih.gov |
| Titanium | Dimerization/Coupling | 3-Aryl-2H-azirine | Diaza-titanacyclohexenes, Pyrroles | nih.govnih.gov |
| Gold | Intramolecular Cyclization | 2-Propargyl-2H-azirine | Functionalized pyridines | nih.gov |
Radical Pathways and Single Electron Transfer Processes in 2H-Azirine Transformations
Beyond ionic pathways, 2H-azirines can also engage in transformations involving radical intermediates, often initiated photochemically or through single electron transfer (SET) processes. These pathways open up alternative modes of reactivity, particularly for C-C bond cleavage.
Photocatalysis has emerged as a powerful tool to access radical pathways in 2H-azirine chemistry. In one notable example, energy transfer (EnT) from an excited photocatalyst to an in situ-generated 2H-azirine induces selective cleavage of the C(sp²)-C(sp³) bond. acs.org This process generates a diradical intermediate, which can then engage in formal [3+2] cycloaddition reactions with a variety of electrophiles to form valuable pyrroline structures. acs.org Mechanistic studies, including radical trapping experiments, have confirmed the involvement of radical species in these transformations. acs.org
Visible-light-promoted reactions of aryl-2H-azirines have also been shown to proceed via radical mechanisms. For example, the regioselective C(sp³)-H acyloxylation of 3-aryl-2H-azirines can be achieved using an organophotoredox catalyst under aerobic conditions, indicating a pathway that involves radical intermediates. organic-chemistry.org These methods highlight the potential to use light to unlock novel reactivity in 2H-azirines, complementing the more established thermal and transition metal-catalyzed approaches. The generation of radical species via SET allows for transformations that are often difficult to achieve through traditional two-electron pathways. acs.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. researchgate.net For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) spectra. researchgate.net
Application of 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the molecule's structure. In substituted 2H-azirines, the proton resonances for the H-2 protons typically appear in the range of δ 0.20-4.00 ppm, while the C-2 carbon absorbs between δ 19.0-45.0 ppm and the C-3 carbon between δ 160.0-170.0 ppm. ipb.pt For this compound, the aromatic protons of the biphenyl group would be expected in the downfield region of the ¹H NMR spectrum, while the azirine ring protons would appear at higher field.
To definitively assign these resonances and establish connectivity within the molecule, a suite of 2D NMR experiments is employed: youtube.comslideshare.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For the biphenyl moiety, COSY would reveal the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton and carbon signals that are directly attached (one-bond ¹JCH coupling). youtube.comsdsu.eduprinceton.edu This is crucial for assigning the carbon signals of the biphenyl rings and the C-2 of the azirine ring based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). youtube.comsdsu.eduprinceton.edu It is invaluable for connecting the biphenyl substituent to the C-3 position of the azirine ring, as it can show correlations between the azirine protons and the carbons of the biphenyl group, and vice versa.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are directly bonded. princeton.edu This is particularly useful for determining the stereochemistry and conformation of the molecule.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for substituted azirines and biphenyl systems.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |
| Azirine H-2 | 1.0 - 2.0 | 20 - 40 | COSY with other H-2 (if present), HSQC to C-2, HMBC to C-3 |
| Azirine C-2 | - | 20 - 40 | HSQC from H-2 |
| Azirine C-3 | - | 160 - 170 | HMBC from H-2, HMBC from biphenyl protons |
| Biphenyl Protons | 7.2 - 7.8 | 125 - 145 | COSY with adjacent aromatic protons, HSQC to attached carbons, HMBC to other aromatic carbons and C-3 of azirine |
| Biphenyl Carbons | - | 125 - 145 | HSQC from attached protons, HMBC from other aromatic protons |
Stereochemical Elucidation of Azirine and Derived Ring Systems via NMR Parameters
While the parent 2H-azirine ring itself does not possess stereocenters, the introduction of substituents can lead to stereoisomers in derived ring systems. For instance, reactions involving the azirine can lead to the formation of aziridines, which can have stereocenters at C-2 and C-3. ipb.pt The stereochemistry of such derivatives can be determined using NMR parameters like coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data. nih.govuni-regensburg.de
In aziridine rings, the vicinal coupling constants between cis and trans protons are typically different, with Jcis generally being larger than Jtrans. ipb.pt For example, average values for aziridines are Jcis = 6.4 Hz and Jtrans = 3.3 Hz. ipb.pt These differences in coupling constants allow for the assignment of the relative stereochemistry of substituents on the aziridine ring. NOESY experiments are also critical for confirming stereochemical assignments by identifying through-space correlations between protons on the same side of the ring. ipb.pt
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govnih.gov For this compound, a single-crystal X-ray diffraction analysis would yield accurate bond lengths, bond angles, and torsional angles, providing an unambiguous picture of its molecular architecture. rsc.org
Studies on similar substituted 2H-azirines have revealed important structural features. For instance, the N-C single bond in the azirine ring is often found to be unusually long, around 1.57 Å, while the C-C single bond is shorter, with a mean length of 1.437 Å. nih.govnih.gov This lopsided triangular structure is thought to influence the thermal reactivity of 2H-azirines, favoring C-N bond fission. rsc.org
| Structural Parameter | Expected Value | Significance |
| Azirine C-N bond length | ~1.57 Å | Indicates a relatively weak bond, influencing reactivity. nih.govnih.gov |
| Azirine C=N bond length | Shorter than C-N | Confirms the double bond character. |
| Azirine C-C bond length | ~1.44 Å | Shorter than a typical C-C single bond. nih.gov |
| Biphenyl C-C bond lengths | Aromatic range (~1.39 Å) | Confirms the aromatic nature of the rings. |
| Dihedral angle between biphenyl rings | Variable | Determines the overall shape and potential for intermolecular interactions. |
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the bonding and conformational properties of a molecule by probing its vibrational modes. americanpharmaceuticalreview.comnih.gov Both techniques can be used to identify characteristic functional groups and to study changes in molecular structure. americanpharmaceuticalreview.com
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C=N stretching of the azirine ring, as well as vibrations associated with the aromatic biphenyl substituent. The C=N stretch in 2H-azirines typically appears in the region of 1745-1760 cm⁻¹. nih.gov The C-N stretching mode is weaker and appears at lower wavenumbers. koreascience.kr
In a study of 2,3-diphenyl-2H-azirine, Raman spectroscopy was used to examine the effects of pressure on the molecular structure. rsc.orgresearchgate.netrsc.org The various vibrational modes, including stretches, bends, and torsions, were assigned with the aid of computational calculations. rsc.org Such an analysis for this compound would provide a detailed understanding of its vibrational landscape and how it might be influenced by its environment.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Azirine C=N stretch | 1745 - 1760 | IR, Raman |
| Aromatic C-H stretch | > 3000 | IR, Raman |
| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |
| Azirine C-N stretch | Lower frequency | IR, Raman |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. whitman.edu For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺˙), the mass of which would confirm the compound's elemental composition.
The fragmentation of the molecular ion can provide valuable clues about the molecule's structure. researchgate.net In substituted 2H-azirines, fragmentation pathways can involve cleavage of the strained azirine ring or fragmentation of the substituent groups. For example, in 2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine, fragments corresponding to the loss of a methyl group ([M - CH₃]⁺) and a benzyl (B1604629) group ([M - C₇H₇]⁺) are observed. nih.gov The fragmentation patterns of tetrazole derivatives, which can also contain phenyl substituents, are highly dependent on the nature of the substituents. nih.gov For this compound, one might expect to see fragments corresponding to the biphenyl cation and other fragments arising from the cleavage of the azirine ring.
Low-Temperature Spectroscopic Methods for Characterization of Reactive Intermediates
2H-azirines are known to be precursors to reactive intermediates, most notably nitrile ylides, which are formed upon photochemical or thermal ring opening. nih.govbeilstein-journals.org Low-temperature spectroscopic techniques are essential for trapping and characterizing these transient species. specac.comoxinst.comprinceton.edu
Synthetic Utility of 3 1,1 Biphenyl 4 Yl 2h Azirine As a Building Block
Precursor for Diverse Nitrogen-Containing Heterocycles
The strained three-membered ring of 3-([1,1'-biphenyl]-4-yl)-2H-azirine readily undergoes ring-opening and cycloaddition reactions, providing access to a variety of more complex heterocyclic systems.
Synthesis of Indole (B1671886) Derivatives and Analogues
While specific examples detailing the synthesis of indole derivatives directly from this compound are not prevalent in the provided search results, the general reactivity of 2H-azirines suggests their potential as precursors for indoles. A general approach involves the reaction of 2H-azirines with arynes. For instance, a selective synthesis of 3-(1H-tetrazol-5-yl)-indoles has been developed from the reaction of 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines with arynes, generated in situ. researchgate.net This methodology could potentially be adapted for this compound to produce indole derivatives with a biphenyl (B1667301) substituent.
Pathways to Pyrrole (B145914) Derivatives with Defined Substitution Patterns
The synthesis of pyrrole derivatives from 2H-azirines is a well-established transformation. One common method involves a visible-light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones. acs.org This reaction can lead to the formation of highly substituted Δ¹-pyrrolines, which can subsequently be oxidized to the corresponding pyrroles. acs.org For example, the reaction of a 2H-azirine with a chalcone (B49325) under photocatalyzed cycloaddition-oxidation conditions can yield tetrasubstituted pyrroles. acs.org
Another approach involves the Michael addition of carbanions generated from isocyanide dichlorides to α,β-unsaturated carbonyl compounds, which provides a route to multifunctionalized pyrrole derivatives. researchgate.net While not directly employing a 2H-azirine, this highlights the diverse strategies available for pyrrole synthesis. Furthermore, cobalt(III)-catalyzed (3+2) oxidative annulation of enamides and alkynes offers a mild route to N-acetyl pyrroles. researchgate.net
A notable example of a reaction involving a biphenyl-substituted pyrrole derivative is the synthesis of (±)-[1,1′-Biphenyl]-4-yl(trans-2,5-diphenyl-3,4-dihydro-2H-pyrrol-3-yl)methanone. acs.org
Table 1: Examples of Synthesized Pyrrole and Pyrroline (B1223166) Derivatives
| Product Name | Starting Materials | Reaction Type | Yield |
| (±)-[1,1′-Biphenyl]-4-yl(trans-2,5-diphenyl-3,4-dihydro-2H-pyrrol-3-yl)methanone | 2H-Azirine and Enone | Formal (3+2)-cycloaddition | 39% |
| (±)-[1,1′-Biphenyl]-4-yl(cis-2,5-diphenyl-3,4-dihydro-2H-pyrrol-3-yl)methanone | 2H-Azirine and Enone | Formal (3+2)-cycloaddition | 15% |
| Tetrasubstituted Pyrroles | 2H-Azirine and Chalcone | Photocatalyzed cycloaddition-oxidation | 12-47% |
Formation of Aziridine (B145994) Derivatives as Valuable Synthetic Intermediates and Products
2H-azirines are direct precursors to aziridines, which are themselves valuable synthetic intermediates. The conversion of a 2H-azirine to an aziridine typically involves the addition of a nucleophile to the C=N bond. A sustainable method for this transformation involves the flow synthesis of 2H-azirines from vinyl azides, followed by a batch reaction with an organolithium reagent to afford highly functionalized NH-aziridines. beilstein-journals.org This approach avoids the need for protection/deprotection steps. beilstein-journals.org
Furthermore, the reductive kinetic resolution of racemic 2H-azirines can be employed to produce optically enriched N-H aziridine-2-carboxylates. researchgate.net Various synthetic methods for aziridines exist, including ring closure reactions like the Wenker synthesis and its modifications, as well as transition-metal-catalyzed reactions. organic-chemistry.org For instance, copper-promoted intramolecular C-H oxidative amination can yield aziridine derivatives. organic-chemistry.org
Table 2: Synthesis of NH-Aziridines from 3-(o-tolyl)-2H-azirine
| Organolithium Reagent | Product | Yield |
| PhLi | 2-phenyl-3-(o-tolyl)aziridine | Not Specified |
| HexLi | 2-hexyl-3-(o-tolyl)aziridine | Good |
| BuLi | 2-butyl-3-(o-tolyl)aziridine | Good |
Construction of Complex Polyheterocyclic Architectures
The reactivity of the azirine ring can be harnessed to construct complex polyheterocyclic systems. For example, 2H-azirines can undergo an unprecedented oxidative cyclodimerization to yield pyrimidine-4,6-dicarboxylates. researchgate.net This transformation involves the formal cleavage and recombination of two azirine molecules. researchgate.net
Additionally, the biphenyl moiety of this compound can be a key component in the synthesis of larger, fused heterocyclic structures. For example, the Suzuki cross-coupling reaction of a bromo-substituted pyrrolo[3,2,1-ij] researchgate.netacs.orgorganic-chemistry.orgtriazolo[4,5-c]quinolone with phenylboronic acid yields a 10-([1,1′-biphenyl]-4-yl)-substituted derivative. mdpi.com This demonstrates how the biphenyl group can be incorporated into complex polyheterocyclic frameworks. Diversity-oriented synthesis strategies have also been employed to create libraries of polyheterocyclic compounds with distinct core skeletons. researchgate.net
Application in Targeted Functionalization of Organic Molecules
The unique reactivity of the azirine ring also allows for its use in the targeted functionalization of other organic molecules.
Utilization in Bioconjugation and Chemical Linker Strategies
The highly strained three-membered ring of 2H-azirines, coupled with the electrophilicity of the C=N bond, makes them attractive reagents for covalent modification of biomolecules. While specific studies on the bioconjugation applications of this compound are not extensively documented in publicly available literature, the reactivity of analogous 3-aryl-2H-azirines, particularly 3-phenyl-2H-azirine, provides a strong model for its potential utility. These compounds have emerged as novel probes for the chemoselective labeling of carboxylic acid residues (aspartate and glutamate) in proteins. rsc.orguconn.eduresearchgate.netnih.gov This represents a significant advancement, as methods to selectively target these abundant but less reactive residues have been limited compared to those for cysteine or lysine. nih.gov
The reaction proceeds through the activation of the carboxyl group, which then attacks the azirine. This is followed by a ring-opening and rearrangement cascade, ultimately forming a stable amide bond and a ketone. researchgate.net This process is highly chemoselective, showing minimal cross-reactivity with other nucleophilic amino acid side chains under physiological conditions. uconn.eduresearchgate.netnih.gov The reaction has been successfully demonstrated both in vitro on purified proteins like bovine serum albumin and human serum albumin, and in situ within live cells. rsc.orguconn.edunih.gov The introduction of a biphenyl moiety, as in this compound, could offer advantages such as increased hydrophobicity for membrane-associated targets or provide a scaffold for further functionalization, for instance, with reporter tags or secondary therapeutic payloads.
The use of 2H-azirines as part of chemical linker strategies is an area of growing interest. Their ability to react selectively with specific functional groups allows for the construction of well-defined bioconjugates. For instance, heterotrifunctional linkers incorporating an azirine moiety could be envisioned for the site-specific assembly of antibody-drug conjugates (ADCs) with dual payloads, a strategy aimed at overcoming drug resistance and achieving synergistic therapeutic effects.
Table 1: 2H-Azirine in Chemoselective Bioconjugation
| 2H-Azirine Derivative | Target Residue | Reaction Outcome | Key Features |
| 3-Phenyl-2H-azirine | Aspartic Acid, Glutamic Acid | Stable N-phenacylacetamide adduct | High chemoselectivity; effective in vitro and in live cells. rsc.orguconn.eduresearchgate.netnih.gov |
| para-Substituted 3-phenyl-2H-azirines | Carboxylate-containing metabolites | Stable amide and ketone formation | Enables conjugation in complex biological samples. researchgate.net |
Strategies for Stereoselective Synthesis Employing 2H-Azirine Intermediates
2H-azirines are valuable chiral building blocks in organic synthesis due to their inherent ring strain and reactive imine functionality. researchgate.netnih.gov The development of stereoselective reactions involving these intermediates has opened avenues to a wide array of enantiomerically enriched nitrogen-containing compounds, particularly aziridines. nih.govjchemlett.com Strategies for achieving stereoselectivity can be broadly categorized into reactions of chiral 2H-azirines and reactions of prochiral 2H-azirines with chiral reagents or catalysts.
A prominent strategy involves the asymmetric synthesis of the 2H-azirine itself, which then transfers its stereochemical information in subsequent reactions. For example, enantiomerically pure 2H-azirine-2-carboxylate esters have been prepared and utilized in asymmetric syntheses of cytotoxic marine antibiotics like dysidazirine. nih.gov Similarly, the dehydrochlorination of chiral 2-chloroaziridine-2-carboxylates provides access to enantiopure 2-substituted-2H-azirine-3-carboxylates, which serve as effective aza-dienophiles in Diels-Alder reactions to produce bicyclic and tricyclic aziridines with high stereocontrol. nih.gov
Alternatively, prochiral 2H-azirines can undergo enantioselective nucleophilic addition in the presence of a chiral catalyst. A variety of catalytic systems have been developed for this purpose. For instance, cinchona alkaloid-derived sulfonamide catalysts have been successfully employed in the enantioselective reaction of 2H-azirines with thiols and oxazol-5-(4H)-ones. acs.orgnih.gov These reactions afford chiral aziridines with high yields and excellent enantioselectivities. acs.orgnih.gov Another powerful approach is the copper-hydride catalyzed kinetic resolution of racemic 2H-azirines, which provides access to both enantioenriched N-H aziridine-2-carboxylates and the unreacted, enantioenriched 2H-azirine. chemrxiv.org This method is noted for its high diastereoselectivity and enantioselectivity. chemrxiv.org The organocatalytic asymmetric Neber reaction represents another route, enabling the synthesis of chiral spirooxindole 2H-azirines. rsc.org
These methodologies underscore the versatility of 2H-azirines as intermediates in asymmetric synthesis. The principles governing these reactions would be directly applicable to this compound, allowing for the stereocontrolled synthesis of novel, complex molecules incorporating a biphenyl group.
Table 2: Examples of Stereoselective Reactions with 2H-Azirine Intermediates
| Reaction Type | 2H-Azirine Substrate | Catalyst/Reagent | Product Type | Stereoselectivity |
| Kinetic Resolution | Racemic 3-aryl-2H-azirine-2-carboxylates | Copper-hydride complex with chiral ligand | Enantioenriched N-H aziridines and 2H-azirines | Up to 94% ee. chemrxiv.org |
| Nucleophilic Addition | 2H-Azirines | Cinchona alkaloid sulfonamide | Chiral aziridines | High diastereo- and enantioselectivity. acs.orgnih.gov |
| Aza-Diels-Alder | Enantiopure 2-substituted-2H-azirine-3-carboxylates | Dienes | Bicyclic/Tricyclic aziridines | Good yields and high selectivity. nih.gov |
| Asymmetric Neber Reaction | Isatin ketoxime derivatives | (DHQD)₂PHAL (Cinchona alkaloid) | Chiral spirooxindole 2H-azirines | Up to 92:8 er. rsc.org |
Challenges and Future Directions in the Research of Aryl Substituted 2h Azirines
Development of More Sustainable and Atom-Economical Synthetic Methods
A primary challenge in the synthesis of 2H-azirines is the reliance on methods that can be hazardous and generate significant waste. nih.gov Traditional methods often involve potentially explosive precursors like vinyl azides, necessitating careful handling and limiting scalability. nih.gov Future research is directed towards developing safer, more environmentally friendly, and atom-economical synthetic routes.
Key Developments and Future Goals:
Flow Chemistry: The use of microfluidic and continuous flow reactors offers a safer alternative for handling hazardous intermediates and reactions that generate gaseous byproducts like nitrogen. nih.gov Flow chemistry provides better control over reaction parameters, leading to higher yields and purer products. nih.gov A notable example is the flow-batch approach for the preparation of 2H-azirines from vinyl azides using greener solvents like cyclopentyl methyl ether (CPME). nih.govbeilstein-journals.org
Catalytic Methods: There is a growing interest in developing catalytic methods that avoid stoichiometric reagents. organic-chemistry.org This includes transition-metal-free approaches, such as the iodine-mediated oxidative cyclization of enamines, which offers a scalable and efficient synthesis of 2H-azirines under mild conditions. organic-chemistry.org Gold-catalyzed intramolecular transfer of an alkenyl nitrene to an alkyne represents another promising avenue. nih.gov
Alternative Precursors: Research into alternative, more stable precursors to 2H-azirines is ongoing. This includes the isomerization of isoxazoles and the oxidation of enamines. researchgate.net Iron-catalyzed C(sp³)–H acyloxylation of aryl-2H-azirines using hypervalent iodine(III) reagents is another innovative approach. organic-chemistry.org
A comparative table of traditional versus emerging sustainable synthetic methods is presented below:
| Feature | Traditional Batch Methods | Emerging Sustainable Methods |
| Safety | Higher risk due to handling of explosive precursors and potential for overpressure. nih.gov | Enhanced safety through the use of microreactors and better control of reaction conditions. nih.gov |
| Scalability | Often limited by safety concerns. nih.gov | More readily scalable for production purposes. nih.gov |
| Solvent Use | Often relies on conventional, less environmentally friendly solvents. beilstein-journals.org | Focus on green and renewable solvents like CPME. nih.govbeilstein-journals.org |
| Atom Economy | Can be lower due to the use of stoichiometric reagents. | Higher atom economy through catalytic and more direct synthetic routes. organic-chemistry.orgacs.org |
| Reaction Conditions | Can require harsh conditions. | Often proceeds under milder conditions. organic-chemistry.org |
Exploration of Novel Reactivity Patterns and Unprecedented Mechanistic Transformations
The high ring strain of 2H-azirines makes them versatile intermediates for a wide range of chemical transformations. researchgate.net While their reactivity as electrophiles and in cycloaddition reactions is well-established, researchers continue to uncover novel reactivity patterns and mechanistic pathways. researchgate.netresearchgate.net
Recent Discoveries and Future Research Areas:
Bond-Cleavage Selectivity: A significant challenge is the selective cleavage of the C-C or C-N bonds within the azirine ring. researchgate.net Recent studies have shown that this can be controlled through the use of specific catalysts, such as metal catalysts for C-N bond cleavage and photocatalysts for C-C bond cleavage. nih.gov
Unprecedented Reactions: An example of novel reactivity is the oxidative cyclodimerization of 2H-azirine-2-carboxylates to form pyrimidine-4,6-dicarboxylates. researchgate.net This transformation involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. researchgate.net
Mechanistic Insights: Detailed mechanistic studies, including the use of computational methods like density functional theory (DFT), are crucial for understanding and predicting the reactivity of 2H-azirines. nih.gov Such studies have provided insights into the ultrafast nonadiabatic processes involved in the photochemical cleavage of the C-C bond to form nitrile ylides. nih.gov
Domino and Orthogonal Reactivity: The synthesis of 2H-azirines with additional reactive functional groups, such as 2-diazoacetyl-2H-azirines, opens up possibilities for domino and orthogonal reactions, allowing for the construction of complex heterocyclic systems. acs.org
Advancements in Asymmetric Catalysis for Enantioselective Synthesis of Chiral Azirine Derivatives and their Products
The development of enantioselective methods for the synthesis of chiral aziridines from 2H-azirines is a major area of research, driven by the importance of chiral amines and their derivatives in pharmaceuticals and natural products. jchemlett.com
Current Progress and Future Outlook:
Chiral Catalysts: A variety of chiral catalysts have been developed for the asymmetric nucleophilic addition to 2H-azirines. These include chiral N,N'-dioxide/Cu(II) complexes, chiral bis(imidazoline)/Zn(II) catalysts, and cinchona alkaloid sulfonamide catalysts. jchemlett.com These catalysts have enabled the synthesis of chiral aziridines with high yields and excellent enantioselectivities. jchemlett.com
Kinetic Resolution: Copper hydride-catalyzed reductive kinetic resolution of racemic 2H-azirines has emerged as a method for preparing enantioenriched N-H aziridine-2-carboxylates and the corresponding enantioenriched 2H-azirines. chemrxiv.org
Expanding Substrate Scope: Future work will focus on expanding the scope of these asymmetric reactions to a wider range of 2H-azirines and nucleophiles. jchemlett.com The development of more robust and versatile catalysts that can operate under milder conditions is a key goal. chiralpedia.com
Organocatalysis: The use of metal-free organocatalysts is a growing trend in asymmetric synthesis and offers a more sustainable alternative to metal-based catalysts. frontiersin.org
The table below summarizes some of the recent advancements in the asymmetric synthesis of aziridines from 2H-azirines:
| Catalyst System | Nucleophile | Product | Enantioselectivity |
| Chiral N,N'-dioxide/Cu(II) complex | Tertiary carbon nucleophiles | Chiral aziridines with vicinal tetrasubstituted stereocenters | Excellent |
| Chiral N-heterocyclic carbene | Aldehydes | Optically active aziridines | Excellent |
| Chiral bis(imidazoline)/Zn(II) catalysts | Phosphites | Chiral aziridines | High |
| Cinchona alkaloid sulfonamide catalysts | Thiols | Chiral aziridine (B145994) derivatives | High |
Integration with Microfluidics and Advanced Reaction Technologies for Scalable Synthesis
The integration of microfluidics and other advanced reaction technologies is crucial for overcoming the challenges associated with the scalability of 2H-azirine synthesis. nih.gov
Technological Integration and Future Prospects:
Microfluidic Reactors: As mentioned earlier, microreactors provide a safe and efficient platform for the synthesis of 2H-azirines from vinyl azides. nih.gov The large surface-to-volume ratio in microreactors allows for precise temperature control and minimizes the risk of runaway reactions. nih.gov
Photoreactors: Microfluidic photoreactors have been successfully used for the photoinduced electrocyclization of vinyl azides to yield 2H-azirines. nih.gov
Automation: The combination of flow chemistry with automation can lead to highly efficient and reproducible synthetic processes. nih.gov
Process Optimization: Advanced reaction technologies enable rapid process optimization by allowing for the screening of a wide range of reaction conditions in a short amount of time.
Uncovering New Bioorthogonal Applications and Chemical Probe Development (without clinical focus)
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. website-files.com The unique reactivity of 2H-azirines makes them promising candidates for the development of new bioorthogonal tools and chemical probes.
Emerging Applications and Future Research:
Chemoselective Ligation: 3-Phenyl-2H-azirine has been identified as a reactive probe for the chemoselective modification of carboxyl groups in proteins, both in vitro and in situ. researchgate.netnih.gov This provides a valuable tool for studying protein function and for proteome-wide profiling of reactive carboxyl residues. researchgate.netnih.gov
Bifunctional Linkers: 2H-Azirine-2-carboxamides have been designed as a new class of bifunctional linkers for cysteine residues in bioconjugation. acs.orgacs.org This thiol addition and ring-opening process is metal-free, atom-economical, and occurs under mild conditions. acs.org
Probe Development: The development of new 2H-azirine-based probes with different functionalities and reporting capabilities is an active area of research. This includes the design of probes for specific biological targets and for use in various imaging and detection modalities.
Expanding the Bioorthogonal Toolbox: The unique reactivity of the 2H-azirine ring system, particularly the ability to undergo selective bond cleavage, offers opportunities to develop novel bioorthogonal reactions beyond the currently established methods. acs.org
Q & A
Basic: What are the recommended synthetic routes for 3-([1,1'-biphenyl]-4-yl)-2H-azirine, and how do chemo-enzymatic methods compare to traditional chemical synthesis?
Methodological Answer:
The compound can be synthesized via traditional chemical methods such as cyclization of biphenyl-containing precursors under photolytic or thermal conditions. Chemo-enzymatic routes (e.g., protease-catalyzed resolution of esters in the presence of aldehydes or metal complexes) offer stereoselective advantages, particularly for chiral intermediates . For example, enzymatic hydrolysis of 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate esters can yield enantiomerically pure precursors, which are critical for downstream azirine formation. Traditional methods may require harsher conditions (e.g., strong acids/bases), leading to lower yields of sensitive intermediates.
Advanced: How can reaction conditions be optimized to suppress side reactions during 2H-azirine ring formation?
Methodological Answer:
Side reactions like ring-opening or polymerization are common due to the strain in the azirine ring. Matrix isolation FTIR spectroscopy and low-temperature (< 50°C) synthetic protocols help stabilize intermediates . Computational modeling (DFT) predicts favorable transition states, guiding solvent selection (e.g., non-polar solvents reduce nucleophilic attack) and catalyst design (e.g., Lewis acids to stabilize electron-deficient intermediates). For example, thermal ring expansion studies of 2H-azirine-3-carboxylates highlight the role of halogen substituents in modulating reactivity .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify biphenyl proton environments and azirine ring strain (e.g., deshielded protons at δ 3.5–4.5 ppm).
- IR : Stretching vibrations near 1650–1750 cm confirm the C=N bond in the azirine ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 276.0602 for related biphenyl derivatives) .
Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of azirine derivatives?
Methodological Answer:
X-ray crystallography provides unambiguous confirmation of ring geometry and substituent orientation. For example, studies on 2-benzoyl-2H-azirine-3-carboxylates revealed non-planar ring systems with torsional angles < 10°, clarifying misinterpretations from NMR alone . Synchrotron radiation improves resolution for low-crystallinity samples, critical for azirines prone to degradation.
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
The compound is sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Stabilize with radical inhibitors (e.g., BHT) to prevent polymerization. Safety data sheets for structurally related biphenyl amines recommend PPE and ventilation due to potential toxicity .
Advanced: How do computational methods (e.g., DFT) aid in predicting the reactivity of 2H-azirine derivatives?
Methodological Answer:
DFT calculations model frontier molecular orbitals (FMOs) to predict sites of nucleophilic/electrophilic attack. For example, the LUMO of this compound is localized on the azirine ring, making it susceptible to ring-opening by nucleophiles. Transition state analysis guides the design of inhibitors or catalysts, as seen in studies on thiadiazin-thione derivatives .
Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
- Enzyme Inhibition : Assay against acetylcholinesterase or Factor Xa using fluorogenic substrates (e.g., related biphenyl derivatives show anticoagulant activity) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) with IC determination.
- Antimicrobial Screening : Agar diffusion against Gram-positive/negative strains.
Advanced: How can structure-activity relationship (SAR) studies be designed for azirine-based pharmacophores?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the biphenyl ring to modulate electronic effects on the azirine core.
- Bioisosteric Replacement : Replace the azirine ring with oxazole or thiazole and compare potency (e.g., oxazole derivatives show enhanced thermal stability) .
- Pharmacokinetic Profiling : Use in silico tools (ADMET Predictor) to assess logP, CYP inhibition, and blood-brain barrier penetration.
Basic: How to address contradictory data in azirine reaction mechanisms reported across studies?
Methodological Answer:
Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, temperature). Replicate experiments using controlled parameters (e.g., anhydrous DMF vs. aqueous media) and validate with multiple techniques. For example, conflicting reports on thermal ring expansion pathways were resolved via matrix-isolation FTIR, confirming solvent-dependent intermediates .
Advanced: What strategies mitigate hazards when handling reactive intermediates in azirine synthesis?
Methodological Answer:
- In Situ Quenching : Use scavengers (e.g., polymer-supported sulfonic acids) to neutralize reactive aldehydes or amines .
- Flow Chemistry : Minimize exposure to unstable intermediates by conducting high-risk steps in continuous flow reactors.
- Real-Time Monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy to detect hazardous byproducts early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
